molecular formula C11H17NO B12897402 2-(2-Methylprop-2-en-1-yl)hexahydrocyclopenta[c]pyrrol-1(2H)-one CAS No. 56593-91-0

2-(2-Methylprop-2-en-1-yl)hexahydrocyclopenta[c]pyrrol-1(2H)-one

Cat. No.: B12897402
CAS No.: 56593-91-0
M. Wt: 179.26 g/mol
InChI Key: FEXNUBRUDYBIAX-UHFFFAOYSA-N
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Description

2-(2-Methylallyl)hexahydrocyclopenta[c]pyrrol-1(2H)-one is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a hexahydrocyclopenta ring fused with a pyrrolidine ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylallyl)hexahydrocyclopenta[c]pyrrol-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclopentane derivative, the introduction of the pyrrolidine ring can be achieved through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Methylallyl)hexahydrocyclopenta[c]pyrrol-1(2H)-one may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The choice of raw materials, catalysts, and purification techniques are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylallyl)hexahydrocyclopenta[c]pyrrol-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methylallyl)hexahydrocyclopenta[c]pyrrol-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylallyl)hexahydrocyclopenta[c]pyrrol-1(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

    Hexahydrocyclopenta[c]pyrrol-2(1H)-amine: Shares a similar bicyclic structure but differs in functional groups.

    1H-pyrrolo[2,3-b]pyridine derivatives: Similar in structure but with different ring systems and functional groups.

Uniqueness

2-(2-Methylallyl)hexahydrocyclopenta[c]pyrrol-1(2H)-one is unique due to its specific combination of a hexahydrocyclopenta ring and a pyrrolidine ring, along with the presence of a 2-methylallyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

2-(2-Methylprop-2-en-1-yl)hexahydrocyclopenta[c]pyrrol-1(2H)-one is a compound of interest due to its potential biological activities, particularly in the context of central nervous system (CNS) disorders and analgesic effects. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

The compound has a molecular formula of C16H28OC_{16}H_{28}O and a molecular weight of approximately 236.393 g/mol. Its structural characteristics contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC16H28OC_{16}H_{28}O
Molecular Weight236.393 g/mol
CAS Number62599-49-9

Research indicates that compounds similar to this compound exhibit activity at various receptor sites, particularly in the CNS. These compounds may modulate pain pathways through interactions with opioid receptors and other neurotransmitter systems.

Key Findings:

  • NOP Receptor Agonism : The compound has been investigated for its action as a non-peptide NOP receptor agonist, which plays a significant role in pain modulation. Studies have shown that agonists at this receptor can produce antinociceptive effects in neuropathic pain models .
  • Analgesic Properties : In animal studies, analogs of this compound demonstrated dose-dependent inhibition of mechanical allodynia, suggesting potential use in treating chronic pain conditions .

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the therapeutic potential of this compound:

  • Chronic Pain Model : A study involving chronic constriction injury-induced neuropathic pain model rats highlighted that specific derivatives showed significant analgesic effects through systemic administration .
  • CNS Activity : Another investigation focused on azabicyclic compounds similar to this compound, confirming their efficacy in treating various CNS disorders, including pain syndromes .

Research Findings

The biological activity of the compound has been characterized through various experimental approaches:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityMethodologyOutcome
CNS activityPharmacological testing in animal modelsSignificant analgesic effects
NOP receptor agonismIn vitro receptor binding assaysPotent agonist with analgesic properties
Pain modulationChronic pain model studiesDose-dependent inhibition observed

Properties

CAS No.

56593-91-0

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(2-methylprop-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3-one

InChI

InChI=1S/C11H17NO/c1-8(2)6-12-7-9-4-3-5-10(9)11(12)13/h9-10H,1,3-7H2,2H3

InChI Key

FEXNUBRUDYBIAX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1CC2CCCC2C1=O

Origin of Product

United States

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